3-Aminopropyl dihydrogen phosphate

描述

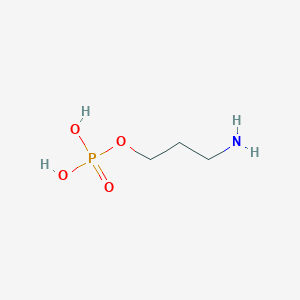

Structure

3D Structure

属性

IUPAC Name |

3-aminopropyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10NO4P/c4-2-1-3-8-9(5,6)7/h1-4H2,(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUQZVISZELWDNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)COP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10NO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10147910 | |

| Record name | Aminopropyl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10147910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1071-28-9 | |

| Record name | 1-Propanol, 3-amino-, 1-(dihydrogen phosphate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1071-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aminopropyl dihydrogen phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001071289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminopropyl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10147910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMINOPROPYL DIHYDROGEN PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5J0Q2CM4V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 3-Aminopropyl Dihydrogen Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for 3-aminopropyl dihydrogen phosphate, a compound of interest for its biological activities, including the stimulation of fibroblast proliferation and collagen synthesis. This document details established synthesis protocols, purification techniques, and explores the associated biological signaling pathways.

Synthesis of this compound

Two primary methods for the synthesis of this compound are documented: a modern approach utilizing phosphorus oxychloride and a conventional method involving polyphosphoric acid.

Synthesis via Phosphorus Oxychloride

This method is highlighted as a simple, economic, and industrially scalable two-step process that proceeds through a cyclic phosphoramidyl chloride intermediate.[1] It offers a high yield and avoids the harsh conditions of the polyphosphoric acid method.[1]

Experimental Protocol:

-

Reaction: In a suitable reaction vessel, 3-amino-1-propanol is reacted with phosphorus oxychloride in an organic solvent (such as dichloromethane, ethyl ether, tetrahydrofuran, ethyl acetate, acetonitrile, or chloroform).[2] The equivalent ratio of 3-amino-1-propanol to phosphorus oxychloride should be maintained between 1:1 and 1:1.3.[1] The reaction mixture is maintained at a temperature of 0-5°C for approximately 1 hour.[1]

-

Filtration and Concentration: The resulting reaction mixture is filtered and then concentrated under reduced pressure.

-

Hydrolysis: To the concentrate, water and an acidic catalyst (e.g., hydrochloric acid, sulfuric acid, or acetic acid) are added.[1][2] The mixture is then heated to 70-90°C and refluxed for 1-3 hours (preferably 2 hours).[1] This step is crucial for the selective phosphorylation of the alcohol group by hydrolyzing the weaker phosphorus-amine bond.[1]

-

Neutralization: After cooling to room temperature, the mixture is neutralized with a base, such as triethylamine.[1]

-

Crystallization: The product, this compound, is then crystallized by the addition of an alcohol (e.g., methanol, ethanol, or isopropanol).[1][2]

-

Isolation and Drying: The crystals are recovered by filtration, recrystallized from a mixture of water and ethanol, and then dried at 50°C under reduced pressure to a moisture content of 5% or less.[1]

Logical Workflow for Synthesis via Phosphorus Oxychloride:

Synthesis via Polyphosphoric Acid (Conventional Method)

This method involves the direct reaction of 3-amino-1-propanol with polyphosphoric acid but is generally considered less efficient due to harsh reaction conditions and a more complex purification process.[1][2]

Experimental Protocol Outline:

-

Reaction: 3-amino-1-propanol is reacted with polyphosphoric acid at a high temperature of 150-250°C under reduced pressure for an extended period of 30-40 hours.[1][2]

-

Primary Purification: The reaction product is then treated with calcium hydroxide or barium hydroxide to form the corresponding salt.[1][2]

-

Neutralization: The isolated calcium or barium salt is neutralized with sulfuric acid to yield this compound.[1][2] This process requires careful removal of the resulting calcium or barium sulfate precipitate.[2]

Logical Workflow for Synthesis via Polyphosphoric Acid:

| Synthesis Method | Key Reactants | Reaction Conditions | Reported Yield | Advantages | Disadvantages |

| Phosphorus Oxychloride | 3-Amino-1-propanol, POCl₃ | 0-5°C (reaction), 70-90°C (hydrolysis) | 90%[1] | High yield, mild conditions, scalable[1] | Requires careful handling of POCl₃ |

| Polyphosphoric Acid | 3-Amino-1-propanol, PPA | 150-250°C, 30-40 hrs, reduced pressure | Low (not specified)[2] | Uses readily available reagents | High energy consumption, low yield, complex purification[1][2] |

Purification of this compound

Effective purification is critical to obtaining high-purity this compound for research and development. The primary methods employed are recrystallization and ion-exchange chromatography.

Recrystallization

Recrystallization is a widely used technique for purifying solid compounds based on differences in solubility. The impure solid is dissolved in a hot solvent, and as the solution cools, the desired compound crystallizes out, leaving impurities in the solution.

Experimental Protocol (based on the POCl₃ synthesis workup):

-

Solvent Selection: A mixture of water and ethanol is an effective solvent system for the recrystallization of this compound.[1]

-

Dissolution: The crude this compound is dissolved in a minimal amount of the hot water/ethanol mixture.

-

Cooling and Crystallization: The solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Isolation: The purified crystals are collected by vacuum filtration.

-

Washing: The crystals are washed with a small amount of cold solvent to remove any remaining impurities.

-

Drying: The purified crystals are dried under vacuum.

Logical Workflow for Purification by Recrystallization:

Ion-Exchange Chromatography (IEC)

Ion-exchange chromatography separates molecules based on their net charge. Given that this compound is a zwitterionic compound (containing both a positive amino group and a negative phosphate group), IEC is a potentially powerful purification technique.

Proposed Experimental Protocol:

-

Resin Selection: A strong anion exchange (e.g., quaternary ammonium functionality) or a strong cation exchange (e.g., sulfonic acid functionality) resin could be employed, depending on the pH of the mobile phase.

-

Column Packing and Equilibration: The selected resin is packed into a chromatography column and equilibrated with a starting buffer at a specific pH. The pH should be chosen to ensure the target molecule has a net charge that will bind to the resin.

-

Sample Loading: The crude this compound, dissolved in the starting buffer, is loaded onto the column.

-

Washing: The column is washed with the starting buffer to remove any unbound impurities.

-

Elution: The bound this compound is eluted from the column by either changing the pH of the mobile phase or by increasing the salt concentration (gradient elution).

-

Fraction Collection and Analysis: Fractions are collected and analyzed (e.g., by HPLC or TLC) to identify those containing the purified product.

-

Desalting and Isolation: The fractions containing the pure product are pooled, desalted if necessary, and the solvent is removed to yield the purified this compound.

Logical Workflow for Purification by Ion-Exchange Chromatography:

| Purification Method | Principle | Typical Solvents/Buffers | Purity Data | Advantages | Disadvantages |

| Recrystallization | Differential solubility | Water/Ethanol | Not specified | Simple, cost-effective, scalable | May not remove all impurities, potential product loss |

| Ion-Exchange Chromatography | Separation by net charge | Aqueous buffers (e.g., phosphate, acetate) with a salt gradient (e.g., NaCl) | Not specified | High resolution, can separate closely related compounds | More complex, requires specialized equipment, can be time-consuming |

Biological Activity and Signaling Pathways

This compound is known to promote the proliferation of human fibroblasts and enhance the synthesis of collagen.[2] These effects are mediated through complex intracellular signaling pathways, primarily the Transforming Growth Factor-β (TGF-β) and Mitogen-Activated Protein Kinase (MAPK) pathways.

TGF-β Signaling Pathway in Fibroblast Proliferation and Collagen Synthesis

The TGF-β signaling pathway is a central regulator of cellular processes including proliferation, differentiation, and extracellular matrix (ECM) production.

Signaling Cascade:

-

Ligand Binding and Receptor Activation: TGF-β ligands bind to TGF-β type II receptors (TGF-βRII), which then recruit and phosphorylate TGF-β type I receptors (TGF-βRI).

-

SMAD Phosphorylation: The activated TGF-βRI phosphorylates receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3.

-

SMAD Complex Formation and Nuclear Translocation: Phosphorylated SMAD2/3 form a complex with the common mediator SMAD4. This complex then translocates into the nucleus.

-

Gene Transcription: In the nucleus, the SMAD complex acts as a transcription factor, binding to specific DNA sequences to regulate the expression of target genes, including those involved in collagen synthesis and fibroblast proliferation.

MAPK Signaling Pathway in Fibroblast Proliferation and Collagen Synthesis

The MAPK pathways (including ERK and p38) are also crucial in mediating the effects of growth factors on fibroblast activity. There is significant crosstalk between the TGF-β and MAPK pathways.

Signaling Cascade:

-

Upstream Activation: Growth factors, including those induced by TGF-β (like FGF-2), activate receptor tyrosine kinases.

-

Kinase Cascade: This leads to the activation of a cascade of protein kinases, including Ras, Raf, and MEK.

-

MAPK Activation: MEK phosphorylates and activates the final kinases in the cascade, such as ERK (Extracellular signal-Regulated Kinase) and p38 MAPK.

-

Downstream Effects: Activated ERK and p38 can phosphorylate various transcription factors and other proteins, leading to increased cell proliferation and collagen gene expression.

Disclaimer: This document is intended for informational purposes for a technical audience. The experimental protocols are derived from published literature and patents and should be adapted and optimized for specific laboratory conditions. Appropriate safety precautions should be taken when handling all chemicals.

References

The Emerging Role of 3-Aminopropyl Dihydrogen Phosphate in Cellular Proliferation and Matrix Synthesis: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminopropyl dihydrogen phosphate, a molecule of growing interest in dermatological and cosmetic science, is recognized for its potential anti-aging properties. This technical guide synthesizes the current understanding of its mechanism of action, focusing on its purported effects on fibroblast proliferation and collagen synthesis. While direct, in-depth research on the specific signaling cascades initiated by this compound is not extensively documented in publicly available literature, this paper will extrapolate its likely mechanisms based on the well-established pathways governing these cellular processes. This guide also provides detailed, generalized experimental protocols for assessing fibroblast activity and visualizing the key signaling networks likely involved.

Introduction

This compound is a compound that has garnered attention for its application in skincare formulations aimed at mitigating the signs of aging. Its primary proposed biological functions are the stimulation of human dermal fibroblast proliferation and the enhancement of collagen synthesis. Fibroblasts are the principal cells of connective tissue and are responsible for producing the extracellular matrix, including collagen, which provides structural integrity and elasticity to the skin. The age-related decline in fibroblast activity and collagen production leads to the characteristic signs of skin aging, such as wrinkles and loss of firmness. Molecules that can effectively stimulate these processes are therefore of significant therapeutic and commercial interest.

Core Mechanism of Action: A Postulated Model

The precise molecular targets of this compound are not yet fully elucidated. However, based on its observed biological effects, a plausible mechanism involves its interaction with cell surface receptors on fibroblasts, initiating intracellular signaling cascades that culminate in increased cell division and upregulation of collagen gene expression.

Stimulation of Fibroblast Proliferation

Fibroblast proliferation is a tightly regulated process controlled by various growth factors and signaling pathways. It is likely that this compound either mimics the action of endogenous growth factors or modulates their signaling pathways. Key pathways known to drive fibroblast proliferation include:

-

Fibroblast Growth Factor (FGF) Signaling: FGFs are potent mitogens for fibroblasts. Binding of FGF to its receptor (FGFR) triggers receptor dimerization and autophosphorylation, leading to the activation of downstream pathways such as the Ras-MAPK and PI3K-Akt cascades.

-

Transforming Growth Factor-beta (TGF-β) Signaling: While TGF-β is more commonly associated with myofibroblast differentiation and collagen synthesis, it can also influence fibroblast proliferation, often in a context-dependent manner and in concert with other growth factors.

Enhancement of Collagen Synthesis

The synthesis of type I and type III collagen, the most abundant collagens in the skin, is a primary function of fibroblasts. The TGF-β/Smad pathway is the canonical signaling cascade responsible for upregulating collagen gene expression. It is conceivable that this compound enhances collagen synthesis by activating this pathway, potentially through direct or indirect mechanisms.

Quantitative Data Summary

Table 1: Illustrative Data on the Effect of this compound on Fibroblast Proliferation

| Concentration (µM) | Mean Proliferation Rate (% of Control) | Standard Deviation |

| 0 (Control) | 100 | ± 5.2 |

| 1 | Data Not Available | Data Not Available |

| 10 | Data Not Available | Data Not Available |

| 50 | Data Not Available | Data Not Available |

| 100 | Data Not Available | Data Not Available |

Table 2: Illustrative Data on the Effect of this compound on Collagen Synthesis

| Concentration (µM) | Mean Collagen Production (ng/mL) | Standard Deviation |

| 0 (Control) | Data Not Available | Data Not Available |

| 1 | Data Not Available | Data Not Available |

| 10 | Data Not Available | Data Not Available |

| 50 | Data Not Available | Data Not Available |

| 100 | Data Not Available | Data Not Available |

Detailed Experimental Protocols

The following are detailed, generalized protocols for key experiments used to assess the mechanism of action of compounds like this compound.

Fibroblast Proliferation Assay (MTT Assay)

Objective: To quantify the effect of a test compound on the proliferation of fibroblasts in vitro.

Methodology:

-

Cell Culture: Human dermal fibroblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Seeding: Cells are seeded into a 96-well plate at a density of 5 x 10³ cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (the solvent used to dissolve the compound) and an untreated control are included.

-

Incubation: The plate is incubated for a predetermined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is carefully removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The results are expressed as a percentage of the control.

Quantification of Collagen Synthesis (Sircol Assay)

Objective: To measure the amount of soluble collagen secreted by fibroblasts into the culture medium.

Methodology:

-

Cell Culture and Treatment: Fibroblasts are cultured and treated with the test compound as described in the proliferation assay protocol.

-

Sample Collection: After the incubation period, the cell culture supernatant is collected.

-

Collagen Precipitation: 100 µL of the supernatant is mixed with 1 mL of Sircol Dye Reagent and incubated for 30 minutes at room temperature with gentle shaking.

-

Centrifugation: The mixture is centrifuged at 12,000 x g for 10 minutes to pellet the collagen-dye complex.

-

Washing: The supernatant is discarded, and the pellet is washed with 750 µL of ice-cold acid-salt wash reagent.

-

Dye Elution: The washed pellet is resuspended in 250 µL of Alkali Reagent to release the bound dye.

-

Absorbance Measurement: The absorbance of the eluted dye is measured at 555 nm. Collagen concentration is determined by comparison to a standard curve prepared with known concentrations of purified collagen.

Visualization of Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways hypothesized to be involved in the action of this compound on fibroblasts.

Caption: Postulated FGF signaling pathway for fibroblast proliferation.

An In-Depth Technical Guide to the Solubility and Stability of 3-Aminopropyl dihydrogen phosphate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility and stability of 3-Aminopropyl dihydrogen phosphate. The information herein is intended to support research, development, and formulation activities by providing key data and established experimental protocols.

Executive Summary

Aqueous Solubility

This compound is characterized as being freely soluble in water. A calculated solubility value provides a quantitative measure of this property.

Table 1: Aqueous Solubility of this compound

| Parameter | Value | Conditions | Source |

| Solubility | 563 g/L (calculated) | 25 °C | [1] |

This high solubility suggests that this compound can be readily dissolved in aqueous media for various applications without the immediate need for solubilizing agents.

Stability in Aqueous Solutions

The stability of a compound in an aqueous environment is a critical parameter for its storage, formulation, and in-vivo performance. For phosphate esters like this compound, the primary degradation pathway is typically hydrolysis. The rate of this hydrolysis is influenced by factors such as pH and temperature.

While specific quantitative stability data such as degradation rate constants or a detailed pH-rate profile for this compound are not extensively documented in publicly available literature, the stability can be determined experimentally. The following sections outline the recommended experimental protocols for a comprehensive stability assessment.

Forced Degradation Studies (Stress Testing)

Forced degradation, or stress testing, is essential for elucidating the degradation pathways and identifying potential degradation products of a drug substance. These studies involve exposing the compound to conditions more severe than those it would experience during storage to accelerate degradation.

Logical Workflow for Forced Degradation Studies

Caption: Workflow for forced degradation studies.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the solubility and stability of this compound.

Protocol for Determination of Aqueous Solubility

This protocol outlines a standard procedure for determining the equilibrium solubility of a compound in an aqueous medium.

Objective: To determine the concentration of a saturated solution of this compound in water at a specified temperature.

Materials:

-

This compound

-

Deionized water (or other aqueous buffer)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of deionized water in a sealed vial. The excess solid should be clearly visible.

-

Equilibration: Place the vial in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Shake the vial for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the vial at a high speed to pellet the excess solid.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. Filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Dilution and Quantification: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Experimental Workflow for Solubility Determination

Caption: Step-by-step workflow for solubility determination.

Protocol for Stability Assessment via Forced Degradation

This protocol describes a general procedure for conducting forced degradation studies to assess the stability of this compound in aqueous solutions under various stress conditions.

Objective: To identify potential degradation products and degradation pathways, and to develop a stability-indicating analytical method.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Deionized water

-

pH meter

-

Constant temperature bath/oven

-

Photostability chamber

-

HPLC system with a suitable detector (e.g., PDA or MS)

-

LC-MS system for identification of degradation products

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in deionized water at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Add an equal volume of the stock solution to an equal volume of a suitable concentration of HCl (e.g., 0.1 M or 1 M). Incubate at a specific temperature (e.g., 60 °C) for a defined period.

-

Base Hydrolysis: Add an equal volume of the stock solution to an equal volume of a suitable concentration of NaOH (e.g., 0.1 M or 1 M). Incubate at a specific temperature (e.g., 60 °C) for a defined period.

-

Neutral Hydrolysis: Dilute the stock solution with deionized water and incubate at a specific temperature (e.g., 60 °C) for a defined period.

-

Oxidative Degradation: Add an equal volume of the stock solution to an equal volume of a suitable concentration of H₂O₂ (e.g., 3%). Keep at room temperature for a defined period.

-

Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60 °C) for a defined period.

-

Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

-

-

Sample Analysis: At appropriate time points, withdraw aliquots from each stress condition. If necessary, neutralize the acidic and basic samples. Analyze the samples using a suitable HPLC method.

-

Data Evaluation:

-

Compare the chromatograms of the stressed samples with that of an unstressed control solution.

-

Determine the percentage of degradation of this compound.

-

Identify and characterize the degradation products using techniques such as LC-MS.

-

Signaling Pathway for Hydrolytic Degradation

Caption: Postulated hydrolytic degradation pathway.

Conclusion

This technical guide provides essential information on the aqueous solubility of this compound and a framework for assessing its stability. The provided experimental protocols offer a starting point for researchers to generate specific data tailored to their needs. While a calculated high aqueous solubility is reported, detailed experimental stability data is currently lacking in the public domain. The execution of the outlined forced degradation studies will be crucial in establishing a comprehensive stability profile, understanding potential degradation pathways, and ensuring the successful development and application of this compound.

References

An In-depth Technical Guide to the Hydrolysis Mechanism and Kinetics of 3-Aminopropyl Dihydrogen Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of 3-aminopropyl dihydrogen phosphate, a molecule of interest in various biochemical and pharmaceutical applications. The stability of this organophosphate is a critical factor in its efficacy and shelf-life, and understanding its degradation pathways is paramount for its successful application. This document details the proposed hydrolysis mechanism, including the significant role of the neighboring amino group, and presents the kinetics of this process. Experimental protocols for studying the hydrolysis are also outlined to facilitate further research in this area.

Hydrolysis Mechanism

The hydrolysis of this compound is understood to proceed via intramolecular nucleophilic catalysis, a form of neighboring group participation (NGP). In this mechanism, the terminal amino group acts as an internal nucleophile, significantly influencing the rate and pathway of the hydrolysis reaction.

The proposed mechanism involves the following key steps:

-

Protonation/Deprotonation Equilibria: The reactivity of this compound is highly dependent on the pH of the solution due to the multiple ionizable groups: the primary amino group and the two hydroxyl groups on the phosphate moiety. The monoanionic form of the phosphate ester is generally the most reactive species in hydrolysis.

-

Intramolecular Nucleophilic Attack: The unprotonated amino group, acting as a nucleophile, attacks the electrophilic phosphorus atom. This leads to the formation of a transient, cyclic five-membered phosphoramidate intermediate. This intramolecular step is kinetically favored over the intermolecular attack by water or hydroxide ions.

-

Hydrolysis of the Cyclic Intermediate: The cyclic phosphoramidate intermediate is then hydrolyzed by water, leading to the cleavage of the P-N bond and the formation of 3-aminopropanol and inorganic phosphate.

This neighboring group participation by the amino group can lead to a significant rate enhancement compared to the hydrolysis of similar alkyl phosphates that lack a suitably positioned nucleophilic group.[1][2]

Below is a diagram illustrating the proposed hydrolysis pathway involving neighboring group participation.

Caption: Proposed mechanism for the hydrolysis of this compound via a cyclic intermediate.

Kinetics of Hydrolysis

The hydrolysis of organophosphates is also temperature-dependent, generally following the Arrhenius equation, where an increase in temperature leads to a higher reaction rate.[3][4]

Due to the lack of specific quantitative data for this compound in the reviewed literature, a data table for its hydrolysis kinetics cannot be provided at this time. Further experimental studies are required to determine the rate constants, activation energy, and other kinetic parameters.

Experimental Protocols

The study of the hydrolysis kinetics of this compound can be conducted using various analytical techniques to monitor the disappearance of the reactant or the appearance of the products over time.

Synthesis of this compound

A common method for the synthesis of this compound involves the phosphorylation of 3-amino-1-propanol.

Protocol:

-

Reaction Setup: In an organic solvent, 3-amino-1-propanol is reacted with a phosphorylating agent, such as phosphorus oxychloride, typically at a low temperature (e.g., 0-5 °C) for a defined period (e.g., 1 hour).[5]

-

Hydrolysis: The reaction mixture is then subjected to hydrolysis under acidic conditions.

-

Crystallization: The final product is isolated by crystallization from an alcohol.[5]

The purity of the synthesized compound should be verified using techniques like NMR and HPLC.[6]

Kinetic Measurements

The rate of hydrolysis can be determined by monitoring the concentration of this compound or the formation of inorganic phosphate over time.

Materials and Equipment:

-

This compound

-

Buffers of various pH values

-

Constant temperature bath or incubator

-

HPLC system with a suitable column (e.g., reverse-phase C18)

-

or a ³¹P NMR spectrometer

-

or a spectrophotometer for colorimetric phosphate assays

Protocol for HPLC-based Kinetic Analysis:

-

Sample Preparation: Prepare solutions of this compound in buffers of the desired pH values.

-

Incubation: Place the solutions in a constant temperature bath set to the desired reaction temperature.

-

Sampling: At regular time intervals, withdraw aliquots from the reaction mixture.

-

Quenching: Immediately quench the reaction in the aliquots, for example, by rapid cooling or by adding a quenching agent that stops the hydrolysis.

-

HPLC Analysis: Analyze the quenched samples by HPLC to determine the concentration of the remaining this compound. A study on a similar compound, 3'-amino-3'-deoxyuridylyl-3',5'-uridine, utilized RP-HPLC for monitoring its hydrolysis.[7]

-

Data Analysis: Plot the concentration of the reactant versus time and fit the data to an appropriate kinetic model (e.g., first-order or pseudo-first-order) to determine the rate constant.

The workflow for a typical kinetic experiment is depicted below.

Caption: A generalized workflow for studying the hydrolysis kinetics of this compound.

Alternative Method: ³¹P NMR Spectroscopy

³¹P NMR spectroscopy is a powerful non-invasive technique for monitoring the hydrolysis of organophosphates. It allows for the simultaneous detection and quantification of the parent compound and the inorganic phosphate product.

Protocol for ³¹P NMR-based Kinetic Analysis:

-

Sample Preparation: Prepare a solution of this compound in a deuterated buffer suitable for NMR analysis.

-

NMR Measurement: Place the NMR tube in the spectrometer, which is maintained at the desired temperature.

-

Time-course Spectra: Acquire ³¹P NMR spectra at regular time intervals.

-

Data Analysis: Integrate the signals corresponding to the phosphorus in the reactant and the product. The change in the relative integrals over time can be used to calculate the rate constant of the hydrolysis reaction.

Conclusion

The hydrolysis of this compound is a complex process governed by pH and temperature, with the neighboring amino group playing a crucial role in the reaction mechanism through intramolecular catalysis. While the general mechanistic features can be inferred from studies of analogous compounds, there is a clear need for further research to establish the specific kinetic parameters for this molecule. The experimental protocols outlined in this guide provide a framework for conducting such studies, which will be invaluable for the development and application of this compound in various scientific and industrial fields.

References

- 1. New La(III) complex immobilized on 3-aminopropyl-functionalized silica as an efficient and reusable catalyst for hydrolysis of phosphate ester bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 4. Temperature Dependence of the Rotation and Hydrolysis Activities of F1-ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. KR100187900B1 - Method for preparing 3-aminopropane phosphoric acid - Google Patents [patents.google.com]

- 6. nbinno.com [nbinno.com]

- 7. Hydrolytic reactions of diribonucleoside 3',5'-(3'-N-phosphoramidates): kinetics and mechanisms for the P-O and P-N bond cleavage of 3'-amino-3'-deoxyuridylyl-3',5'-uridine - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3-Aminopropyl Dihydrogen Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-aminopropyl dihydrogen phosphate. Due to the limited availability of public domain, experimentally-derived spectra for this specific molecule, this document presents predicted data based on the analysis of its constituent functional groups and general principles of spectroscopy. It is intended to serve as a reference for researchers and scientists involved in the characterization and analysis of this and similar organophosphate compounds.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₃H₁₀NO₄P

-

Molecular Weight: 155.09 g/mol

-

CAS Number: 1071-28-9

Spectroscopic Data Summary

The following tables summarize the anticipated quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound.

NMR Spectroscopy (Predicted)

Table 1: Predicted ¹H NMR, ¹³C NMR, and ³¹P NMR Chemical Shifts

| Nucleus | Atom | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | H-1 | ~ 3.8 - 4.0 | Triplet (t) | Coupled to H-2. Shift influenced by the adjacent oxygen and phosphate group. |

| ¹H | H-2 | ~ 1.8 - 2.0 | Quintet (quint) | Coupled to H-1 and H-3. |

| ¹H | H-3 | ~ 2.9 - 3.1 | Triplet (t) | Coupled to H-2. Shift influenced by the adjacent amino group. |

| ¹H | -NH₂ | Variable | Broad singlet (br s) | Chemical shift is dependent on solvent and concentration. |

| ¹³C | C-1 | ~ 60 - 65 | Triplet (t) | Coupled to phosphorus. |

| ¹³C | C-2 | ~ 25 - 30 | Singlet (s) | |

| ¹³C | C-3 | ~ 38 - 42 | Singlet (s) | |

| ³¹P | P-1 | ~ 0 - 5 | Singlet (s) | Chemical shift is relative to 85% H₃PO₄. |

Note: Predicted chemical shifts are estimates and may vary depending on the solvent, concentration, and pH.

Infrared (IR) Spectroscopy (Predicted)

Table 2: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3400 - 3200 | Strong, Broad | N-H stretch | Primary amine (-NH₂) |

| 3000 - 2850 | Medium | C-H stretch | Alkyl chain (-CH₂-) |

| 1650 - 1580 | Medium | N-H bend | Primary amine (-NH₂) |

| 1200 - 1000 | Strong, Broad | P=O stretch | Phosphate group (P=O) |

| 1100 - 900 | Strong | P-O-C stretch | Phosphate ester (P-O-C) |

| 1000 - 800 | Medium, Broad | O-H bend | Phosphate group (P-OH) |

Mass Spectrometry (Predicted)

Table 3: Predicted Mass-to-Charge Ratios (m/z)

| Ionization Mode | Predicted m/z | Ion | Notes |

| ESI+ | 156.0420 | [M+H]⁺ | Protonated molecule. |

| ESI+ | 178.0239 | [M+Na]⁺ | Sodium adduct. |

| ESI- | 154.0274 | [M-H]⁻ | Deprotonated molecule. |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). D₂O is often preferred for phosphate compounds to allow for the observation of exchangeable protons.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds.

-

Solvent suppression techniques may be necessary if residual H₂O is present.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

³¹P NMR Acquisition:

-

Acquire a proton-decoupled phosphorus spectrum.

-

Use 85% H₃PO₄ as an external reference.

-

Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing of the chemical shifts.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid State (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent system for electrospray ionization (ESI), such as a mixture of water and methanol or acetonitrile, often with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to aid ionization.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap instrument) equipped with an ESI source.

-

Data Acquisition:

-

Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Acquire spectra in both positive and negative ion modes over a relevant m/z range (e.g., 50-500).

-

-

Data Analysis: Analyze the resulting mass spectra to identify the molecular ion and any characteristic adducts or fragments.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound like this compound.

Disclaimer: The spectroscopic data presented in this document are predicted and should be used for reference purposes only. Experimental verification is necessary for definitive structural confirmation.

3-Aminopropyl Dihydrogen Phosphate: A Versatile Precursor for the Synthesis of Bioactive Phospholipid Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminopropyl dihydrogen phosphate is a bifunctional molecule containing both a primary amine and a phosphate ester. This unique structure makes it a valuable precursor for the synthesis of a variety of organic molecules, particularly phospholipid analogues and other bioactive compounds. Its ability to undergo N-acylation allows for the introduction of various lipophilic chains, leading to the creation of amphiphilic molecules with potential applications in drug delivery, biomaterials, and as modulators of cellular signaling pathways. This technical guide provides an in-depth overview of the use of this compound in organic synthesis, focusing on the generation of N-acyl derivatives, which can serve as mimics of natural signaling lipids like ceramides.

Core Synthetic Transformation: N-Acylation

The primary amino group of this compound is a nucleophilic center that readily reacts with various acylating agents to form a stable amide bond. This N-acylation is the key step in transforming the hydrophilic starting material into an amphiphilic product with a polar head group (the phosphate) and a nonpolar tail (the acyl chain).

Common acylating agents for this transformation include:

-

Acyl Chlorides: Highly reactive, they readily acylate the amine, typically in the presence of a base to neutralize the HCl byproduct.

-

Carboxylic Anhydrides: Another reactive option, often used for introducing smaller acyl groups.

-

Activated Esters: These reagents offer a milder alternative to acyl chlorides and can be useful for more sensitive substrates.

The choice of acylating agent allows for the introduction of a wide variety of fatty acid chains, from short-chain acetates to long-chain palmitates and oleates, thereby tuning the physicochemical properties of the final product.

Experimental Protocols

Due to a lack of specific published protocols for the N-acylation of this compound, the following is a representative experimental procedure based on general methods for the N-acylation of amino-phosphates and related compounds. Researchers should consider this a starting point for optimization.

Representative Protocol: N-Palmitoylation of this compound

Objective: To synthesize N-palmitoyl-3-aminopropyl dihydrogen phosphate.

Materials:

-

This compound

-

Palmitoyl chloride

-

Anhydrous, non-protic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Tertiary amine base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA))

-

Aqueous acid solution (e.g., 1 M HCl)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard organic synthesis glassware

-

Magnetic stirrer and heating mantle/oil bath

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 equivalent) and a tertiary amine base (2.2 equivalents) in the chosen anhydrous solvent.

-

Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. Dissolve palmitoyl chloride (1.1 equivalents) in the same anhydrous solvent and add it to the dropping funnel. Add the palmitoyl chloride solution dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by an appropriate technique (e.g., Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS)).

-

Workup:

-

Quench the reaction by the slow addition of water.

-

If using DCM, separate the organic layer. If using a water-miscible solvent like THF, remove the solvent under reduced pressure and then partition the residue between water and an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure N-palmitoyl-3-aminopropyl dihydrogen phosphate.

Quantitative Data

The following table summarizes representative quantitative data for the N-acylation of an amino-phosphate, which can be used as a starting point for the synthesis with this compound. Actual yields will vary depending on the specific substrate, reagents, and reaction conditions.

| Acylating Agent | Amine Substrate (Equivalents) | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Representative Yield (%) |

| Palmitoyl Chloride | 1.0 | 2.2 | DCM | 0 to RT | 12-24 | 70-90 |

| Stearoyl Chloride | 1.0 | 2.2 | THF | 0 to RT | 12-24 | 65-85 |

| Acetic Anhydride | 1.0 | 2.2 | DCM | RT | 2-6 | 80-95 |

Visualizations

Experimental Workflow

The general workflow for the N-acylation of this compound is depicted below.

An In-depth Technical Guide to the Safety, Handling, and Disposal of 3-Aminopropyl dihydrogen phosphate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety protocols, handling procedures, and disposal methods for 3-Aminopropyl dihydrogen phosphate. The information is intended for laboratory personnel, including researchers, scientists, and professionals in the drug development field, to ensure safe and compliant use of this compound.

Chemical and Physical Properties

This compound is a solid organophosphate compound. A summary of its key physical and chemical properties is presented in Table 1. Understanding these properties is fundamental to its safe handling and use.

| Property | Value | Reference |

| CAS Number | 1071-28-9 | [1] |

| Molecular Formula | C₃H₁₀NO₄P | [2] |

| Molecular Weight | 155.09 g/mol | [3] |

| Appearance | White to off-white solid/crystals | [4][5] |

| Solubility | Soluble in water | [6] |

| Melting Point | 186 °C (decomposes) | |

| pH | 4.5-6.5 (in aqueous solution) | |

| InChIKey | KUQZVISZELWDNZ-UHFFFAOYSA-N | [3] |

| SMILES | C(CN)COP(=O)(O)O | [3] |

Hazard Identification and Safety Precautions

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound to prevent exposure.[10]

| PPE Category | Specification | Rationale |

| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes and dust particles.[8][11] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). | Prevents skin contact and chemical burns.[10] |

| Body Protection | A lab coat, long pants, and closed-toe shoes. A chemical-resistant apron is recommended for larger quantities. | Protects skin from accidental spills and contamination.[10] |

| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[11][12] | Minimizes inhalation of dust particles.[7] |

Occupational Exposure Limits

Specific occupational exposure limits (OELs) for this compound have not been established by major regulatory bodies like OSHA or NIOSH.[13][14] However, for organophosphate pesticides in general, suggested OELs range from 0.002 to 2 mg/m³.[9] For corrosive solids, general dust exposure limits should be observed.[15] It is prudent to handle this compound with the assumption that it has a low OEL and to minimize exposure at all times.

Handling and Storage Procedures

Proper handling and storage are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.

General Handling

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the powder or preparing solutions.[11][12]

-

Weighing: When weighing the solid, do so in a manner that minimizes dust generation. A weighing boat or enclosed balance is recommended.

-

Solution Preparation: When preparing aqueous solutions, slowly add the solid to the water while stirring to avoid splashing.[12] Be aware that dissolving some corrosive solids can be an exothermic process, potentially generating heat.[4]

-

Avoid Incompatibilities: Keep the compound away from strong oxidizing agents, strong bases, and materials that can react with phosphates or amines.[4]

Storage

-

Container: Store in a tightly sealed, properly labeled container.[4]

-

Location: Store in a cool, dry, and well-ventilated area, segregated from incompatible materials.[4]

-

Segregation: Store acids and bases separately.[12]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

First Aid Measures

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[16] |

| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[16] |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[5] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.[6] |

Spill Response

-

Minor Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[17] The area should then be decontaminated with a suitable cleaning agent.

-

Major Spills: In the case of a large spill, evacuate the area and prevent entry. Contact your institution's environmental health and safety (EHS) department for assistance with cleanup.[17]

Experimental Protocols

While specific experimental protocols for this compound are not widely published, the following general methodologies are applicable for a water-soluble, solid compound of this nature.

Protocol for Preparation of a Stock Solution

-

Preparation: Don the appropriate PPE (safety goggles, face shield, gloves, lab coat).

-

Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound solid using a calibrated balance.

-

Dissolution: In a suitable glass container (e.g., a beaker or volumetric flask), add the desired volume of solvent (e.g., deionized water or a specific buffer).

-

Mixing: Slowly add the weighed solid to the solvent while stirring continuously with a magnetic stirrer until fully dissolved.[12]

-

pH Adjustment (if necessary): If the experimental protocol requires a specific pH, adjust the solution using a calibrated pH meter and appropriate acid or base solutions.

-

Storage: Transfer the stock solution to a clearly labeled and sealed container. Store at the recommended temperature (e.g., 4°C or -20°C) as determined by the stability of the compound in solution.

Protocol for In Vitro Cytotoxicity Assay (e.g., MTT or WST-1 Assay)

This protocol outlines a general procedure to assess the cytotoxic effects of this compound on a cell line in culture.[18][19][20]

-

Cell Seeding: Plate the cells of interest in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the this compound stock solution in the appropriate cell culture medium.

-

Exposure: Remove the old medium from the cells and add the medium containing different concentrations of the test compound. Include appropriate controls (e.g., vehicle control, positive control for cytotoxicity).

-

Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

-

Viability Assay:

-

MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Dissolve the formazan crystals with a solubilizing solution (e.g., DMSO or isopropanol).

-

WST-1 Assay: Add WST-1 reagent to each well and incubate for 1-4 hours. The viable cells will reduce the WST-1 to a water-soluble formazan dye.[18]

-

-

Data Acquisition: Measure the absorbance of the wells at the appropriate wavelength using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Disposal

All waste containing this compound must be treated as hazardous waste.

-

Solid Waste: Collect unused solid compound and any contaminated materials (e.g., weigh boats, gloves) in a clearly labeled, sealed hazardous waste container.[21]

-

Liquid Waste: Collect aqueous solutions containing the compound in a designated, labeled hazardous waste container. Do not pour down the drain.[4]

-

Disposal Procedure: Follow your institution's and local regulations for the disposal of hazardous chemical waste. Contact your EHS department for specific guidance and to arrange for waste pickup.[21]

Visualizations

The following diagrams illustrate key workflows and logical relationships for the safe handling and disposal of this compound.

References

- 1. 1071-28-9|this compound|BLD Pharm [bldpharm.com]

- 2. GSRS [precision.fda.gov]

- 3. Aminopropyl dihydrogen phosphate | C3H10NO4P | CID 120985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. actenviro.com [actenviro.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. fishersci.com [fishersci.com]

- 7. ehscompliance.com [ehscompliance.com]

- 8. 8.9 Corrosives [ehs.cornell.edu]

- 9. Occupational exposure limits for 30 organophosphate pesticides based on inhibition of red blood cell acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scienceequip.com.au [scienceequip.com.au]

- 11. SOP: Corrosives | PennEHRS [ehrs.upenn.edu]

- 12. research.arizona.edu [research.arizona.edu]

- 13. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]

- 14. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]

- 15. Permissible Exposure Limits - Annotated Tables | Occupational Safety and Health Administration [osha.gov]

- 16. tsapps.nist.gov [tsapps.nist.gov]

- 17. eng.uwo.ca [eng.uwo.ca]

- 18. scispace.com [scispace.com]

- 19. researchgate.net [researchgate.net]

- 20. kosheeka.com [kosheeka.com]

- 21. learn.lboro.ac.uk [learn.lboro.ac.uk]

Methodological & Application

Application Notes and Protocols for Surface Functionalization with 3-Aminopropyl Dihydrogen Phosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface functionalization is a pivotal technique in the fields of biomedical research and drug development, enabling the modification of a material's surface properties to enhance biocompatibility, facilitate drug delivery, and improve the performance of medical devices. 3-Aminopropyl dihydrogen phosphate is a bifunctional molecule of significant interest for surface modification. Its phosphate group provides a robust anchor to a wide variety of metal and metal oxide surfaces, while the terminal primary amine group offers a reactive site for the covalent attachment of biomolecules, drugs, or other functional moieties. This document provides a detailed protocol for the surface functionalization of substrates using this compound, along with expected surface characteristics and characterization data.

Principle of Surface Functionalization

The functionalization process involves the chemisorption of this compound onto a hydroxylated surface. The dihydrogen phosphate group can form strong coordinate or covalent bonds with metal or metal oxide surfaces, such as titanium dioxide (TiO2), iron oxides, and aluminum oxides. This self-assembled monolayer presents a surface rich in primary amine groups, which can then be used for subsequent bioconjugation reactions.

Experimental Protocols

This section provides a detailed methodology for the surface functionalization of a titanium dioxide (TiO2) substrate as a representative example. The protocol is adapted from methodologies described for similar amino-phosphate compounds.[1]

Materials

-

This compound

-

Titanium dioxide (TiO2) substrates (e.g., slides, nanoparticles)

-

Anhydrous solvent (e.g., ethanol or toluene)

-

Deionized (DI) water

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Ultrasonic bath

-

Oven

Protocol 1: Substrate Cleaning and Hydroxylation

-

Degreasing: Immerse the TiO2 substrates in an ultrasonic bath with a 2% (v/v) solution of laboratory detergent in DI water for 15 minutes.

-

Rinsing: Thoroughly rinse the substrates with DI water.

-

Acid Treatment: Immerse the substrates in a 1 M HCl solution for 30 minutes to remove any metal impurities.

-

Rinsing: Rinse the substrates thoroughly with DI water.

-

Base Treatment (Hydroxylation): Immerse the substrates in a 1 M NaOH solution for 30 minutes at 60°C to generate surface hydroxyl groups.

-

Final Rinsing: Rinse the substrates extensively with DI water until the pH of the rinsing water is neutral.

-

Drying: Dry the substrates in an oven at 110°C for at least 2 hours and store in a desiccator until use.

Protocol 2: Surface Functionalization with this compound

-

Solution Preparation: Prepare a 10 mM solution of this compound in anhydrous ethanol.

-

Immersion: Immerse the cleaned and hydroxylated TiO2 substrates in the this compound solution.

-

Incubation: Allow the reaction to proceed for 12-24 hours at room temperature with gentle agitation.

-

Rinsing: Remove the substrates from the solution and rinse thoroughly with anhydrous ethanol to remove any unbound molecules.

-

Curing: Dry the functionalized substrates under a stream of inert gas (e.g., nitrogen or argon) and then cure in an oven at 100°C for 1 hour to promote the formation of stable phosphate-surface bonds.

-

Storage: Store the functionalized substrates in a desiccator.

Experimental Workflow

Caption: Experimental workflow for surface functionalization.

Proposed Binding Mechanism

The phosphate headgroup of this compound is believed to form a stable, covalent bond with the hydroxylated metal oxide surface through a condensation reaction, releasing water molecules. The aminopropyl tail then extends away from the surface, presenting the reactive amine group.

Caption: Proposed binding mechanism of 3-APDHP to a metal oxide surface.

Data Presentation

Successful functionalization can be confirmed by various surface analysis techniques. The following table summarizes typical data obtained from the characterization of modified surfaces.

| Parameter | Unmodified Substrate | Functionalized Substrate | Technique |

| Water Contact Angle | < 20° (Hydrophilic) | 40-60° (More Hydrophobic) | Goniometry |

| Surface Amine Density | Not Applicable | ~2-3 amines/nm² | X-ray Photoelectron Spectroscopy (XPS) |

| Zeta Potential (pH 7) | Negative | Positive | Electrophoretic Light Scattering |

| Surface Roughness (RMS) | Varies with substrate | Generally a slight increase | Atomic Force Microscopy (AFM) |

Note: The values presented are typical and can vary depending on the substrate, functionalization conditions, and measurement technique.

Applications in Drug Development

The amine-functionalized surfaces created using this compound serve as a versatile platform for various applications in drug development:

-

Drug Conjugation: The primary amine groups can be used to covalently attach drug molecules containing carboxylic acid groups (via EDC/NHS chemistry), aldehydes, or other amine-reactive functional groups.

-

Targeted Drug Delivery: Targeting ligands, such as antibodies or peptides, can be immobilized on the surface to direct drug-loaded nanoparticles to specific cells or tissues.

-

Biomolecule Immobilization: Proteins, enzymes, and nucleic acids can be attached to the surface for applications in biosensing and diagnostics.

-

Improving Biocompatibility: The modified surface chemistry can influence protein adsorption and cellular interactions, potentially reducing immunogenicity and improving the biocompatibility of implants.[2]

References

Application Notes and Protocols for Enzyme and Protein Immobilization using 3-Aminopropyl dihydrogen phosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The immobilization of enzymes and proteins onto solid supports is a critical technique in various biotechnological and biomedical applications, including biocatalysis, biosensors, and drug delivery. Effective immobilization can enhance enzyme stability, facilitate catalyst recovery and reuse, and enable the development of robust and continuous processes.[1][2][3][4] 3-Aminopropyl dihydrogen phosphate is a bifunctional linker molecule that offers a versatile platform for the covalent attachment of enzymes and proteins to a variety of solid supports.

This molecule possesses a terminal amine group and a phosphate group, allowing for a two-step immobilization strategy. The amine group can be covalently linked to a support material, while the phosphate group can be activated to react with functional groups on the surface of the enzyme or protein. This approach provides a stable and hydrophilic spacer arm, which can help to preserve the native conformation and activity of the immobilized biomolecule.

Principle of Immobilization

The immobilization process using this compound typically involves two key stages:

-

Support Functionalization: The support material (e.g., silica, magnetic nanoparticles, agarose beads) is first functionalized with this compound. This is often achieved by reacting the support with an aminosilane, such as 3-aminopropyltriethoxysilane (APTES), to introduce amine groups, which are then further reacted to incorporate the phosphate linker.[5][6]

-

Enzyme/Protein Conjugation: The phosphate groups on the functionalized support are activated, typically using a carbodiimide such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS). This activation creates a reactive intermediate that can readily form stable amide bonds with the amine groups (e.g., from lysine residues) on the surface of the enzyme or protein.

Advantages of using this compound

-

Enhanced Stability: The covalent linkage provides a robust attachment, preventing leaching of the enzyme or protein from the support. This contributes to improved operational and storage stability.[1][3][7]

-

Improved Activity: The hydrophilic nature of the phosphate linker can create a favorable microenvironment for the immobilized biomolecule, helping to maintain its active conformation and biological activity.[8][9]

-

Versatility: This linker can be used with a wide range of support materials and biomolecules containing primary amine groups.

-

Controlled Orientation: While not guaranteed, the two-step process offers the potential for more controlled orientation of the immobilized molecule compared to random adsorption methods.

Application Data

The following table summarizes representative data on the impact of immobilization using aminopropyl-functionalized supports on enzyme performance. While specific data for this compound is limited in the direct search results, the data for aminopropyl-functionalized supports provides a strong indication of the expected improvements.

| Enzyme/Protein | Support Material | Immobilization Method | Key Findings | Reference |

| Organophosphorus Hydrolase (OPH) | Aminopropyl-functionalized mesoporous silica | Entrapment | >200% immobilization efficiency, enhanced stability compared to free enzyme. | [8][9] |

| Superoxide Dismutase (SOD) | Aminopropyl-functionalized KIT-6 | Covalent attachment | Higher activity than the free enzyme, increased thermal stability. | [10] |

| Lipase | Amine-functionalized magnetic nanoparticles | Glutaraldehyde cross-linking | Good thermal and storage stability, and reusability. | [11] |

| α-amylase | Nano pore zeolite | Covalent attachment | Increased resistance to denaturation at higher temperatures and pH variations. | [7] |

| Tyrosinase | Diatom biosilica modified with APTES | Covalent attachment | Higher thermal stability compared to the free enzyme. | [5] |

Experimental Protocols

Protocol 1: Functionalization of Silica Supports with this compound

This protocol describes the steps to functionalize silica-based supports (e.g., silica beads, mesoporous silica) with this compound.

Materials:

-

Silica support

-

3-Aminopropyltriethoxysilane (APTES)

-

This compound

-

Anhydrous toluene

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Phosphate buffered saline (PBS), pH 7.4

-

Ethanol

-

Deionized water

Procedure:

-

Activation of Silica Support:

-

Wash the silica support with deionized water and then with ethanol to clean the surface.

-

Dry the support in an oven at 110°C for 4 hours to remove any adsorbed water.

-

Activate the surface hydroxyl groups by treating with a 10% (v/v) solution of APTES in anhydrous toluene.

-

Reflux the mixture for 4 hours under a nitrogen atmosphere.

-

Allow the mixture to cool, then wash the functionalized support extensively with toluene, followed by ethanol, and finally deionized water to remove any unreacted APTES.

-

Dry the amine-functionalized support under vacuum.

-

-

Coupling of this compound:

-

Disperse the amine-functionalized support in a solution of this compound in PBS.

-

Add EDC and NHS to the suspension to activate the carboxyl groups (in situ formation for coupling to amines is a common strategy, here we adapt it for phosphate-amine coupling). The molar ratio of EDC/NHS to the amine groups on the support should be optimized, but a starting point is a 5-fold excess.

-

React for 12 hours at room temperature with gentle agitation.

-

Wash the support thoroughly with PBS and then deionized water to remove unreacted reagents.

-

The support is now functionalized with phosphate groups and ready for enzyme immobilization.

-

Protocol 2: Immobilization of an Enzyme/Protein onto Phosphate-Functionalized Support

This protocol outlines the covalent attachment of a protein or enzyme to the prepared phosphate-functionalized support.

Materials:

-

Phosphate-functionalized support (from Protocol 1)

-

Enzyme/Protein solution in a suitable buffer (e.g., MES buffer, pH 6.0)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Phosphate buffered saline (PBS), pH 7.4

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

-

Activation of Phosphate Groups:

-

Suspend the phosphate-functionalized support in MES buffer (pH 6.0).

-

Add EDC and NHS to the suspension to activate the phosphate groups. A 10-fold molar excess of EDC/NHS over the estimated phosphate groups on the support is a good starting point.

-

Incubate for 30 minutes at room temperature with gentle mixing to form the reactive NHS-ester intermediate.

-

-

Enzyme/Protein Coupling:

-

Add the enzyme/protein solution to the activated support suspension. The amount of enzyme/protein to be added will depend on the desired loading and should be determined empirically.

-

Incubate the mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

-

-

Quenching and Washing:

-

Stop the reaction by adding the quenching solution to block any remaining active sites on the support. Incubate for 30 minutes.

-

Wash the immobilized enzyme/protein conjugate extensively with PBS to remove any unbound biomolecules and quenching reagents.

-

The immobilized enzyme/protein is now ready for use or storage.

-

Visualizations

Caption: Workflow for enzyme immobilization using this compound.

Caption: Logical relationship of components in the immobilization process.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low Immobilization Efficiency | Incomplete activation of support or phosphate groups. | Ensure anhydrous conditions during silanization. Optimize EDC/NHS concentrations and reaction times. Check the pH of the reaction buffers. |

| Steric hindrance of the enzyme/protein. | Consider using a longer spacer arm if steric hindrance is suspected. | |

| Inactive enzyme/protein. | Confirm the activity of the free enzyme/protein before immobilization. | |

| Loss of Enzyme Activity | Denaturation during immobilization. | Perform immobilization at a lower temperature (e.g., 4°C). Optimize the pH of the coupling buffer to be closer to the enzyme's optimal pH. |

| Unfavorable orientation after immobilization. | This is an inherent challenge. If activity loss is significant, alternative immobilization chemistries might be necessary. | |

| Covalent modification of active site residues. | Protect the active site by adding a substrate or a competitive inhibitor during the immobilization process. | |

| Leaching of Enzyme/Protein | Incomplete covalent bond formation. | Ensure complete washing to remove non-covalently bound molecules. Increase the reaction time for the coupling step. |

| Hydrolysis of the support or linker. | Ensure the storage buffer is at an appropriate pH to maintain the stability of the support and linker. |

Conclusion

This compound serves as a promising linker for the covalent immobilization of enzymes and proteins. The protocols and data presented here provide a foundation for researchers to develop robust and efficient immobilized biocatalysts. The versatility of this linker, combined with the potential for enhanced stability and activity of the immobilized biomolecules, makes it a valuable tool in the fields of biotechnology and drug development. Further optimization of the described protocols for specific enzymes and supports is encouraged to achieve the best possible performance.

References

- 1. researchgate.net [researchgate.net]

- 2. pnrjournal.com [pnrjournal.com]

- 3. Enzyme immobilization: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Comprehensive Guide to Enzyme Immobilization: All You Need to Know - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Immobilization as a Strategy for Improving Enzyme Properties-Application to Oxidoreductases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Stability Improvement of Immobilized α-amylase using Nano Pore Zeolite - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Entrapping enzyme in a functionalized nanoporous support - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Entrapping Enzyme in a Functionalized Nanoporous Support (Journal Article) | OSTI.GOV [osti.gov]

- 10. Aminopropyl-functionalized cubic Ia3d mesoporous silica nanoparticle as an efficient support for immobilization of superoxide dismutase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ias.ac.in [ias.ac.in]

Application Notes and Protocols: A Step-by-Step Guide to Bioconjugation with 3-Aminopropyl dihydrogen phosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminopropyl dihydrogen phosphate is a bifunctional molecule featuring a primary amine and a phosphate group. This structure presents unique opportunities in bioconjugation, allowing it to act as a versatile linker or surface modification agent. While not a conventional off-the-shelf crosslinker, its distinct functional groups can be leveraged using well-established chemical principles to covalently link biomolecules, modify surfaces, or introduce a phosphate moiety to a target molecule. These application notes provide a theoretical framework and detailed protocols for two primary strategies for utilizing this compound in bioconjugation workflows.